5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. It has the molecular formula and a molecular weight of approximately 192.21 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its unique structural features and biological activities.
This compound can be classified as an organic heterocyclic compound due to the presence of both benzene and furan rings. It is also categorized as a carboxylic acid because of the carboxyl functional group present in its structure. The compound's CAS number is 26018-57-5, which serves as a unique identifier in chemical databases.
The synthesis of 5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as substituted phenols can be reacted with carbonyl compounds in the presence of acid catalysts to form the desired benzofuran structure.
A notable synthetic pathway includes:
The operational conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity during synthesis.
The molecular structure of 5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be represented using its InChI notation:
The structural formula indicates that the compound has two methyl groups located at positions 5 and 7 on the benzofuran ring, contributing to its unique chemical properties.
5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and benzofurans. Some notable reactions include:
These reactions are often facilitated by specific catalysts or under controlled laboratory conditions to optimize yields.
The mechanism of action for 5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is largely dependent on its interaction with biological systems. Preliminary studies suggest that it may exhibit antibacterial properties by inhibiting bacterial enzymes or disrupting cell membrane integrity. The presence of functional groups such as hydroxyl groups enhances its reactivity and potential interactions with biological targets.
The physical properties of 5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid include:
The chemical properties include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
LogP | 1.69150 |
Polar Surface Area | 46.53 Ų |
These properties indicate that the compound is likely to exhibit moderate lipophilicity due to its LogP value.
5,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has potential applications in various fields:
The 2,3-dihydrobenzofuran (DHBF) scaffold represents a privileged structure in medicinal chemistry due to its balanced drug-like properties and conformational rigidity. This bicyclic system consists of a fused benzene ring and a tetrahydrofuran ring, imposing planarity that enhances π-stacking interactions with biological targets while the oxygen atom provides a hydrogen-bond acceptor site. The trans-configuration across the C2-C3 bond enables distinct stereochemical orientations critical for target engagement, as evidenced in PPARα agonists where specific enantiomers exhibit nanomolar potency [5]. The DHBF core demonstrates enhanced metabolic stability compared to non-cyclic analogs or furan derivatives, attributed to the saturation of the furan ring that mitigates oxidative degradation pathways [6] .
Table 1: Bioactive 2,3-Dihydrobenzofuran Derivatives and Their Therapeutic Applications
Compound | Substitution Pattern | Biological Target | Key Activity |
---|---|---|---|
5,7-Dimethyl-DHBF-2-carboxylic acid | 5,7-dimethyl, C2-COOH | PARP-1 | Inhibitor (IC₅₀ ~16.2 μM) |
6,7-Dichloro-5-sulfamoyl-DHBF-2-COOH | 6,7-Cl, 5-SO₂NMe₂ | Uric acid transport | Uricosuric diuretic [8] |
4-Amino-5-chloro-2,2-dimethyl-DHBF | 4-NH₂, 5-Cl, 2,2-diMe | Not specified | Synthetic intermediate [9] |
2,5-Dimethyl-DHBF-7-carboxylic acid | 2,5-diMe, C7-COOH | Not specified | Chemical building block |
The scaffold’s synthetic versatility enables diverse functionalization, as demonstrated by the commercial availability of DHBF carboxylic acids with varying substitution patterns (e.g., 2,5-dimethyl , 5-methyl [2], and 5,7-dimethyl [3]). These compounds serve as precursors for amide-based drug discovery, particularly in oncology and metabolic diseases. For instance, DHBF-7-carboxamides exhibit potent PARP-1 inhibition (IC₅₀ values down to 79 nM) through competitive occupation of the NAD⁺ binding site . The structural mimicry of nicotinamide riboside in DHBF derivatives underpins their efficacy in modulating DNA repair machinery.
Carboxylic acid functionalization at the C2 position converts the DHBF scaffold into a versatile pharmacophore by introducing hydrogen-bonding capacity and conformational control. The carboxylic acid group engages in bidentate hydrogen bonding with key residues in enzymatic binding pockets, exemplified by PARP-1 inhibitors forming critical interactions with Gly863 and Ser904 . This binding motif mimics the natural substrate NAD⁺, positioning the DHBF aromatic ring for π-stacking with Tyr907. Intramolecular hydrogen bonding between the carboxylic acid proton and the furan oxygen rigidifies the structure, reducing the entropic penalty upon target binding and enhancing potency .
Table 2: Pharmacological Applications of C2-Carboxylic Acid Functionalization
Derivative Type | Key Structural Features | Biological Outcome | Mechanistic Insight |
---|---|---|---|
Free carboxylic acid | Ionizable COOH at C2 | Moderate target affinity | Salt bridge formation with basic residues |
Primary amides | CONH₂ at C2 | Enhanced cell permeability | Dual H-bond donation/acceptance |
Substituted benzylidene | Exocyclic double bond at C2 | PARP-1 IC₅₀ 79–531 nM | Extended conjugation for π-stacking |
Methyl ester prodrugs | COOCH₃ at C2 | Improved oral bioavailability | Hydrolytic activation in vivo |
Derivatization of the carboxylic acid expands therapeutic utility:
Synthetic routes to C2-functionalized derivatives include Claisen rearrangement of allyl salicylates (yields >65%) [7], zirconium-mediated cyclization , and lithiation-carboxylation of preformed DHBF cores . The latter approach requires cryogenic conditions (−78°C) and strict anhydrous protocols due to organolithium intermediate sensitivity .
The 5,7-dimethyl substitution pattern on the DHBF aromatic ring confers distinct advantages for target engagement and physicochemical optimization. Methyl groups at these positions act as ortho-directing agents in electrophilic substitution, enabling regioselective bromination or nitration at C4/C6 positions for further derivatization . Electronically, the methyl substituents donate electrons through hyperconjugation (+I effect), increasing the electron density of the benzene ring by ~8 kcal/mol (calculated via Hammett σₚ values) and enhancing π-stacking capacity with electron-deficient aromatic residues in binding pockets .
Table 3: Impact of 5,7-Dimethyl Substitution on Molecular Properties
Property | Unsubstituted DHBF-2-COOH | 5,7-Dimethyl-DHBF-2-COOH | Biological Consequence |
---|---|---|---|
Lipophilicity (log P) | 1.8–2.1 | 2.5–2.8 [3] | Enhanced membrane permeability |
Aromatic pKa | ~10.1 (theoretical) | ~10.6 | Increased nucleophilicity |
Metabolic stability | Moderate (t₁/₂ ~45 min) | High (t₁/₂ >120 min) | Reduced CYP450-mediated oxidation |
Steric occupancy | Minimal | 34 ų per methyl group | Shielding of C6-C8 bonds from oxidation |
Sterically, the 5,7-dimethyl groups create a protective "crescent" around the C6 bond, reducing susceptibility to oxidative metabolism as confirmed in microsomal stability assays (t₁/₂ increase from 45 to >120 minutes) [3] . This shielding effect is observable in X-ray co-crystals of PARP-1 inhibitors, where the 5,7-dimethyl groups occupy a hydrophobic subpocket lined by Ile872 and Ala898 . The methyl substitution also increases lipophilicity (experimental log P = 2.5–2.8 vs. 1.8–2.1 for unsubstituted analogs), improving passive diffusion across biological membranes while avoiding excessive hydrophobicity that compromises solubility [3] .
Synthetic access to 5,7-dimethyl derivatives exploits the reactivity of pre-methylated phenols:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7